4,5-bis(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole
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Overview
Description
4,5-bis(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole typically involves the condensation of appropriate substituted benzaldehydes with ammonium acetate and a suitable amine under acidic or basic conditions. The reaction may proceed through a multi-step process involving the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of bromine atoms can lead to the formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-bis(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4,5-bis(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole
- 4,5-bis(4-fluorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole
Uniqueness
The presence of bromine atoms in 4,5-bis(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole may impart unique chemical and biological properties compared to its chlorinated or fluorinated analogs. Bromine atoms can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
4,5-bis(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N2O2/c1-28-19-12-7-16(13-20(19)29-2)23-26-21(14-3-8-17(24)9-4-14)22(27-23)15-5-10-18(25)11-6-15/h3-13H,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGQHWXQRLSBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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